![molecular formula C7H15N3O8P- B1263734 (2R,3S,5R,6S)-4-{[amino(iminio)methyl]amino}-2,3,5,6-tetrahydroxycyclohexyl phosphate](/img/structure/B1263734.png)
(2R,3S,5R,6S)-4-{[amino(iminio)methyl]amino}-2,3,5,6-tetrahydroxycyclohexyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-guanidino-1-deoxy-scyllo-inositol 4-phosphate(1-) is the conjugate base of 1-guanidino-1-deoxy-scyllo-inositol 4-phosphate having a dianionic phosphate group and a protonated guanidine; major species at pH 7.3. It is a conjugate base of a 1-guanidino-1-deoxy-scyllo-inositol 4-phosphate.
Aplicaciones Científicas De Investigación
Pharmacokinetics Study
A pharmacokinetics study using LC-MS/MS was conducted on IMM-H007, a compound with a similar structure to (2R,3S,5R,6S)-4-{[amino(iminio)methyl]amino}-2,3,5,6-tetrahydroxycyclohexyl phosphate. This study was focused on its quantification and metabolism, providing insights into its efficacy and toxicity in medical applications (Jia et al., 2016).
Synthesis of Neuraminidase Inhibitors
Research on the synthesis of neuraminidase inhibitors, which are crucial for the treatment of influenza, has shown the development of various compounds including those with structures similar to the given chemical. These compounds are pivotal in controlling influenza infections (Chand, 2005).
Phosphonate Applications
Compounds with phosphonate groups, resembling the structure of the given chemical, have been extensively studied for their biomedical applications. They are often used as enzyme inhibitors, especially in antiviral treatments. This research underscores the potential of such compounds in treating viral infections and other pathogenic resistances (Krečmerová et al., 2022).
Synthesis for Bioactivity
Research on synthesizing compounds with similar structures has shown potential bioactivity, particularly in antineoplastic and anti-HIV applications. This indicates a broad scope of therapeutic applications in the medical field (Reddy et al., 2004).
TNF-alpha Inhibitors
Studies on (1S,2R)-2-Acylamino-1-methyl-2-phenylethyl phosphate derivatives, which are similar in structure, have identified them as inhibitors of TNF-alpha production. This signifies their potential in treating diseases associated with excessive inflammation (Matsui et al., 2003).
Inhibition of Endotoxin Response
A novel compound, α-d-Glucopyranose,3-O-decyl-2-deoxy-6-O-[2-deoxy-3-O-[(3R)-3-methoxydecyl]-6-O-methyl-2-[[(11Z)-1-oxo-11-octadecenyl]amino]-4-O-phosphono-β-d-glucopyranosyl]-2-[(1,3-dioxotetradecyl)amino]-1-(dihydrogen phosphate), tetrasodium salt (E5564), structurally similar to the given compound, has been identified as an endotoxin antagonist. This highlights its potential in treating diseases caused by endotoxin, such as septic shock (Mullarkey et al., 2003).
Propiedades
Fórmula molecular |
C7H15N3O8P- |
|---|---|
Peso molecular |
300.18 g/mol |
Nombre IUPAC |
[(2S,3R,5S,6R)-4-(diaminomethylideneazaniumyl)-2,3,5,6-tetrahydroxycyclohexyl] phosphate |
InChI |
InChI=1S/C7H16N3O8P/c8-7(9)10-1-2(11)4(13)6(5(14)3(1)12)18-19(15,16)17/h1-6,11-14H,(H4,8,9,10)(H2,15,16,17)/p-1/t1?,2-,3+,4+,5-,6? |
Clave InChI |
LQSANMIGNWXLNF-UYSNGIAKSA-M |
SMILES isomérico |
[C@H]1([C@H](C([C@H]([C@@H](C1[NH+]=C(N)N)O)O)OP(=O)([O-])[O-])O)O |
SMILES canónico |
C1(C(C(C(C(C1O)O)OP(=O)([O-])[O-])O)O)[NH+]=C(N)N |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



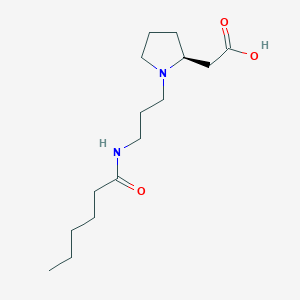
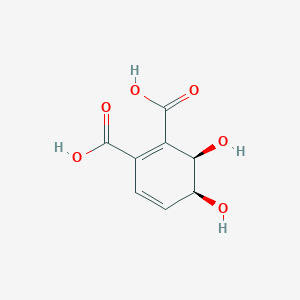


![(2R)-2-amino-3-[(Z)-C-benzyl-N-hydroxycarbonimidoyl]sulfanylpropanoic acid](/img/structure/B1263660.png)
![N-[(E)-(2-methylphenyl)methylideneamino]thiadiazole-4-carboxamide](/img/structure/B1263661.png)
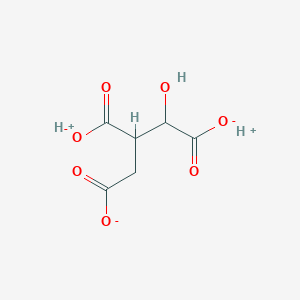
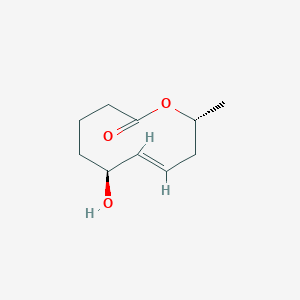
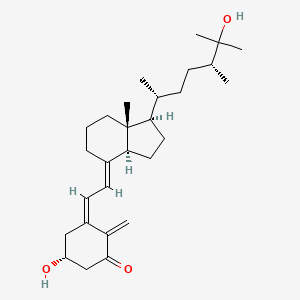
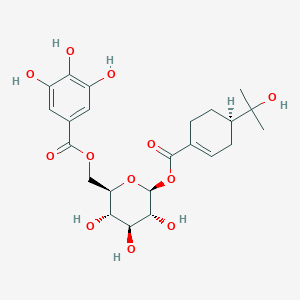
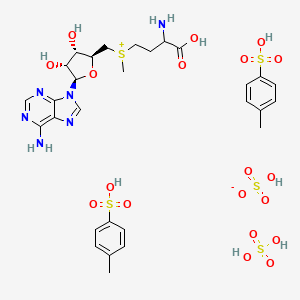
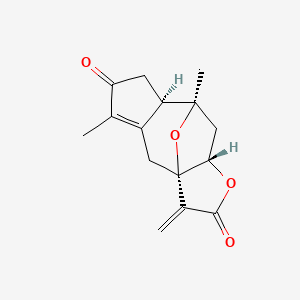
![N-[(Z)-2-benzoyl-1-methylvinyl]acetamide](/img/structure/B1263673.png)
![3-(4-{7-[(5-carboxypentyl)(ethyl)amino]-2-oxo-2H-chromen-3-yl}pyridinium-1-yl)propane-1-sulfonate](/img/structure/B1263674.png)